1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)-
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Overview
Description
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a brominated naphthalene moiety, a chloro substituent, and a methylthio group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Brominated Naphthalene Group: This step may involve a nucleophilic substitution reaction where the benzimidazole core is reacted with 4-bromo-1-naphthol in the presence of a base.
Chlorination and Methylthio Substitution: The final steps may include chlorination of the benzimidazole ring and subsequent introduction of the methylthio group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated naphthalene group can be reduced to a naphthyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted benzimidazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- would depend on its specific biological target. Benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the brominated naphthalene and methylthio groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
5,6-Dichlorobenzimidazole: A similar compound with two chloro substituents.
4-Bromo-1-naphthol: A related compound with a brominated naphthalene group.
Uniqueness
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
174503-68-5 |
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Molecular Formula |
C18H12BrClN2OS |
Molecular Weight |
419.7 g/mol |
IUPAC Name |
5-(4-bromonaphthalen-1-yl)oxy-6-chloro-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H12BrClN2OS/c1-24-18-21-14-8-13(20)17(9-15(14)22-18)23-16-7-6-12(19)10-4-2-3-5-11(10)16/h2-9H,1H3,(H,21,22) |
InChI Key |
UIKUMCWBHANAEL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
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